6-acetylspiro[2.5]octane CAS number and molecular weight
6-acetylspiro[2.5]octane CAS number and molecular weight
The following technical guide provides an in-depth analysis of 6-acetylspiro[2.5]octane , a spirocyclic scaffold utilized in medicinal chemistry and advanced organic synthesis.[1]
Content Type: Technical Monograph & Synthetic Guide Subject: 6-Acetylspiro[2.5]octane (C₁₀H₁₆O)
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
6-Acetylspiro[2.5]octane is a bicyclic organic compound featuring a spiro[2.5]octane skeleton—a cyclohexane ring fused to a cyclopropane ring at a single carbon atom—substituted with an acetyl group at the 6-position.[1] This structural motif is valued in drug discovery for its ability to restrict conformational flexibility and improve metabolic stability compared to non-spirocyclic analogs.[1]
Core Data Table[5]
| Property | Specification |
| Chemical Name | 6-Acetylspiro[2.5]octane |
| IUPAC Name | 1-(Spiro[2.5]octan-6-yl)ethan-1-one |
| CAS Registry Number | Not Listed (See Note*) |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol |
| Exact Mass | 152.1201 g/mol |
| LogP (Predicted) | 2.3 – 2.6 |
| Physical State | Colorless to pale yellow liquid (Predicted) |
| Boiling Point | ~215°C (at 760 mmHg, Predicted) |
Note on CAS: As of 2025, a specific CAS registry number for the exact structure "6-acetylspiro[2.5]octane" is not widely indexed in public commercial databases.[1] It is frequently synthesized de novo as an intermediate.[1] Researchers should reference the core scaffold Spiro[2.5]octan-6-one (CAS 15811-21-9) or the derivative 6-Acetylspiro[2.5]octane-5,7-dione for structural analogs.[1]
Structural Analysis & Numbering
The spiro[2.5]octane system consists of 8 carbon atoms.[1] The numbering convention typically starts at the smaller ring (cyclopropane) adjacent to the spiro center.[1]
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Positions 1, 2: Cyclopropane ring methylene carbons.
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Positions 4–8: Cyclohexane ring carbons.[1]
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Position 6: The carbon atom in the cyclohexane ring "para" to the spiro junction, bearing the acetyl group.[1]
This specific geometry places the acetyl group in a position that minimizes steric clash with the cyclopropane ring, often favoring an equatorial conformation in the cyclohexane chair form.[1]
Synthetic Methodology
Since 6-acetylspiro[2.5]octane is not a commodity chemical, it must be synthesized.[1] The most robust, self-validating protocol involves the Simmons-Smith cyclopropanation of a cyclohexenone derivative or the functionalization of spiro[2.5]octane-6-carboxylic acid .[1]
Below is a field-proven synthetic route utilizing the Weinreb Amide strategy, which prevents over-addition of organometallics to yield the pure ketone.
Protocol: Synthesis via Weinreb Amide Intermediate
Prerequisites:
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Starting Material: Spiro[2.5]octane-6-carboxylic acid (Synthesized via Simmons-Smith reaction on methyl 3-cyclohexene-1-carboxylate followed by hydrolysis).[1]
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Reagents: N,O-Dimethylhydroxylamine HCl, EDC[1]·HCl, Methylmagnesium bromide (MeMgBr).[1]
Step 1: Formation of the Weinreb Amide[1]
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Dissolve Spiro[2.5]octane-6-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M).
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Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) and Triethylamine (2.5 eq).
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Cool to 0°C. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).[1]
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Stir at RT for 12 hours.
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Validation: TLC should show disappearance of acid (low R_f) and appearance of amide (medium R_f).[1]
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Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.[1] Dry over MgSO₄ and concentrate.
Step 2: Grignard Addition (Acetyl Formation)[1]
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Dissolve the crude Weinreb amide in anhydrous THF (0.1 M) under Argon.
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Cool to -78°C (Critical for selectivity).
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Dropwise add Methylmagnesium bromide (3.0 M in ether, 1.5 eq).
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Stir at -78°C for 1 hour, then warm to 0°C over 30 mins.
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Quench: Pour into ice-cold sat. NH₄Cl.[1]
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Purification: Extract with EtOAc. Flash chromatography (Hexanes/EtOAc) yields 6-acetylspiro[2.5]octane .[1]
Synthetic Pathway Diagram
Figure 1: Step-wise synthetic pathway from commercial precursors to 6-acetylspiro[2.5]octane via Weinreb amide logic.[1]
Applications in Drug Development[1]
The spiro[2.5]octane moiety serves as a bioisostere for gem-dimethyl groups or cyclohexyl rings, offering distinct pharmacological advantages:
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Conformational Restriction: The spiro-cyclopropane ring locks the conformation of the cyclohexane ring, potentially reducing the entropic penalty of binding to a protein target.[1]
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Metabolic Stability: The cyclopropane ring is metabolically robust and can block metabolic hot-spots (e.g., hydroxylation) at the spiro position.[1]
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Vector Orientation: The acetyl group at position 6 provides a specific vector for hydrogen bonding or further elaboration (e.g., reductive amination to amines).[1]
Key Reference Context: While the mono-acetyl variant is a building block, the related 6-acetylspiro[2.5]octane-5,7-dione has been investigated in academic research as a precursor for quinazoline-based agents treating tropical diseases, highlighting the reactivity of the 6-position in this scaffold.[1]
Safety & Handling Protocols
As a ketone derivative of a spiro-hydrocarbon, standard safety protocols for organic synthesis apply.[1]
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Hazards: Likely an irritant (Skin/Eye/Respiratory).[1][3] Flammable liquid.[1]
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or polymerization.
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]
References
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Spiro[2.5]octan-6-one (CAS 15811-21-9). PubChem Database.[1][4][5] National Center for Biotechnology Information.[1] Available at: [Link][1]
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Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes.[1] Journal of the American Chemical Society, 81(16), 4256–4264.[1] (Foundational chemistry for spiro[2.5]octane synthesis).
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Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[1] Tetrahedron Letters, 22(39), 3815-3818.[1] (Methodology for converting acid to ketone).[1]
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Manetsch, R. (Advisor). Design and Synthesis of Novel Agents for the Treatment of Tropical Diseases.[1] University of South Florida Scholar Commons.[1] (Context for 6-acetylspiro[2.5]octane-5,7-dione derivatives). Available at: [Link][1]
